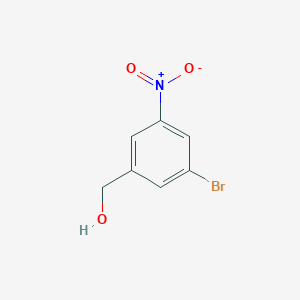

(3-Bromo-5-nitrophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXGOPRKQQGTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564822 | |

| Record name | (3-Bromo-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139194-79-9 | |

| Record name | (3-Bromo-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Bromo-5-nitrophenyl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and analytical characterization of (3-Bromo-5-nitrophenyl)methanol. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound is a substituted aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a bromine atom and a nitro group on the phenyl ring, offers multiple reaction sites for the construction of more complex molecules. This makes it a valuable building block in the synthesis of pharmaceutical compounds and other fine chemicals. The nitroaromatic moiety, in particular, is a well-known pharmacophore, and its presence suggests potential biological activity that can be explored in drug discovery programs.[1]

Chemical and Physical Properties

Table 1: General and Structural Properties

| Property | Value | Source(s) |

| CAS Number | 139194-79-9 | [3][4] |

| Molecular Formula | C₇H₆BrNO₃ | [3][4] |

| Molecular Weight | 232.03 g/mol | [3][4] |

| Appearance | Off-white to light yellow solid | [3] |

| Purity (Typical) | ≥98% | [4] |

| InChI | InChI=1S/C7H6BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 | [3] |

| InChIKey | WIXGOPRKQQGTHO-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])Br)CO | [5] |

| Synonyms | 3-Bromo-5-nitrobenzyl alcohol, 3-Bromo-5-nitrobenzenemethanol | [3] |

Table 2: Physical and Safety Properties

| Property | Value | Source(s) |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

| Flash Point | No data available | [2] |

| Solubility | Information not widely available; likely soluble in methanol, ethanol, and other polar organic solvents. | [6] |

| Storage | Sealed in a dry, cool, and well-ventilated place at room temperature. | [2][3] |

Synthesis and Purification

This compound is typically synthesized through the reduction of its corresponding aldehyde, 3-bromo-5-nitrobenzaldehyde. The aldehyde precursor can be prepared by the bromination of 3-nitrobenzaldehyde.

Experimental Protocol: Synthesis of 3-Bromo-5-nitrobenzaldehyde

This protocol describes the synthesis of the immediate precursor to this compound.

Reaction: Bromination of 3-nitrobenzaldehyde.

Materials:

-

3-nitrobenzaldehyde

-

N-bromosuccinimide (NBS)

-

Concentrated sulfuric acid

-

Ice water

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.

-

Add N-bromosuccinimide (1.4 g, 7.9 mmol) in portions.

-

Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction solution into ice water to precipitate the solid product.

-

Collect the solid by filtration.

-

Dry the crude product with anhydrous sodium sulfate.

-

Purify the crude product by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to yield 3-bromo-5-nitrobenzaldehyde as white crystals.[7]

Experimental Protocol: Reduction to this compound

Reaction: Reduction of 3-bromo-5-nitrobenzaldehyde.

A standard method for this transformation is the reduction of the aldehyde using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Materials:

-

3-bromo-5-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve 3-bromo-5-nitrobenzaldehyde in methanol or ethanol in a round-bottom flask, and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Spectroscopic Data and Analysis

The structural confirmation of this compound relies on standard spectroscopic techniques.

Table 3: Predicted and Experimental Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H-NMR | Prediction (CDCl₃, 300 MHz): δ 8.24 (s, 1H), 8.13 (s, 1H), 7.82 (s, 1H), 4.78 (s, 2H). | [8] |

| Mass Spectrometry | Predicted [M+H]⁺: 231.96039 m/z | [5] |

| Infrared (IR) | Characteristic peaks expected for O-H stretch (broad, ~3300 cm⁻¹), C-H aromatic stretch (~3100-3000 cm⁻¹), NO₂ asymmetric and symmetric stretches (~1530 and ~1350 cm⁻¹), and C-Br stretch (~600-500 cm⁻¹). |

graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.0, color="#5F6368", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#4285F4", penwidth=1.0];center [label="Compound Analysis Workflow", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3.5,4.5!"];

synthesis [label="Synthesized\nProduct", pos="0,2.5!"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C)", pos="2.5,2.5!"]; ms [label="Mass Spectrometry\n(MS)", pos="4.5,2.5!"]; ir [label="Infrared Spectroscopy\n(IR)", pos="6.5,2.5!"];

purity [label="Purity Assessment\n(e.g., HPLC, GC)", pos="1.5,0.5!"]; structure [label="Structural\nElucidation", pos="5.5,0.5!"];

edge [color="#34A853"]; synthesis -- nmr; synthesis -- ms; synthesis -- ir;

edge [color="#EA4335"]; nmr -- structure; ms -- structure; ir -- structure; nmr -- purity;

edge [color="#FBBC05", style=dashed]; center -- synthesis [style=invis]; center -- nmr [style=invis]; center -- ms [style=invis]; center -- ir [style=invis]; center -- purity [style=invis]; center -- structure [style=invis]; }

Applications in Drug Development and Research

This compound is not an active pharmaceutical ingredient (API) itself but serves as a key building block. The functional groups present—a primary alcohol, a bromine atom, and a nitro group—allow for a variety of subsequent chemical transformations:

-

Alcohol Group: Can be oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages.

-

Bromo Group: Can be functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Nitro Group: Can be reduced to an amine, which is a common functional group in many bioactive molecules, allowing for amide bond formation, diazotization, or other amine-related chemistries.

The presence of a nitroaromatic system is of interest in medicinal chemistry, as this moiety is found in a range of compounds with diverse biological activities, including antibacterial and antineoplastic properties.[1] Therefore, derivatives of this compound are valuable for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Inhalation: Avoid breathing dust and aerosols. If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen.[2]

-

Skin Contact: Avoid contact with skin. In case of contact, wash off immediately with soap and plenty of water.[2]

-

Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a dry and cool place.[3]

This compound is intended for research and development use only and is not for medicinal, household, or other uses.[2]

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-nitrobenzyl alcohol - Safety Data Sheet [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. PubChemLite - this compound (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. This compound, CAS No. 139194-79-9 - iChemical [ichemical.com]

In-Depth Technical Guide: (3-Bromo-5-nitrophenyl)methanol (CAS 139194-79-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Bromo-5-nitrophenyl)methanol, a key intermediate in organic synthesis. The document details its chemical and physical properties, outlines a probable synthetic route with an experimental protocol for a key precursor, and discusses its potential applications in research and drug development.

Core Compound Properties

This compound is a substituted benzyl alcohol derivative. Its chemical structure, featuring a bromine atom and a nitro group on the phenyl ring, makes it a versatile building block in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the presence of the bromine atom offer multiple reaction sites for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 139194-79-9 | [1] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Appearance | Off-white to light yellow solid | ChemicalBook |

| Purity | ≥97% | |

| Storage Temperature | Room Temperature (Sealed in dry) | ChemicalBook |

| InChI Key | WIXGOPRKQQGTHO-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Synthesis of 3-Bromo-5-nitrobenzaldehyde (Precursor)

A common method for the synthesis of 3-Bromo-5-nitrobenzaldehyde is the bromination of 3-nitrobenzaldehyde.[2]

Experimental Protocol:

-

Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.[2]

-

Add N-bromosuccinimide (1.4 g, 7.9 mmol) portion-wise to the solution.[2]

-

Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.[2]

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Slowly pour the reaction solution into ice water, which will cause a solid to precipitate.[2]

-

Collect the solid precipitate by filtration.[2]

-

Dry the crude product with anhydrous sodium sulfate.[2]

-

Purify the crude product by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to yield 3-bromo-5-nitrobenzaldehyde as white crystals.[2]

Yield: 1.3 g (82%)[2]

Characterization (¹H NMR, 300 MHz, DMSO-d₆): δ 10.09 (s, 1H), 8.79-8.55 (m, 2H), 8.51 (s, 1H).[2]

Proposed Synthesis of this compound

The reduction of the synthesized 3-Bromo-5-nitrobenzaldehyde to this compound can be achieved using a standard reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent like methanol or ethanol. This is a common and generally high-yielding reaction for the conversion of aldehydes to primary alcohols.

Logical Workflow for Synthesis:

References

An In-depth Technical Guide to (3-Bromo-5-nitrophenyl)methanol: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-nitrophenyl)methanol, a substituted aromatic alcohol, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both an electron-withdrawing nitro group and a halogen substituent, make it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, properties, and a detailed experimental protocol for the synthesis of this compound. Furthermore, it explores its potential biological activities, drawing parallels with structurally related compounds, and summarizes key quantitative data in a structured format for ease of reference.

Molecular Structure and Properties

This compound, also known as 3-bromo-5-nitrobenzyl alcohol, possesses the chemical formula C₇H₆BrNO₃.[1][2] The molecule consists of a benzene ring substituted with a bromine atom, a nitro group, and a hydroxymethyl group at positions 3, 5, and 1, respectively. The presence of the electron-withdrawing nitro and bromo groups significantly influences the chemical reactivity of the aromatic ring and the benzylic alcohol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is typically an off-white to light yellow solid at room temperature and should be stored in a dry, sealed container.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₃ | [1][2] |

| Molecular Weight | 232.03 g/mol | [1][2] |

| CAS Number | 139194-79-9 | [1] |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | Available up to 98% | [2] |

| Storage | Sealed in dry, Room Temperature | [3] |

| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])Br)CO | [4] |

| InChI | InChI=1S/C7H6BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 | [4] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (Predicted) | δ 8.24 (s, 1H), 8.13 (s, 1H), 7.82 (s, 1H), 4.78 (s, 2H) | Predicted |

| Mass Spectrometry (Predicted CCS) | [M+H]⁺: 139.5 Ų, [M-H]⁻: 145.0 Ų | [4] |

Note: The predicted ¹H NMR spectrum suggests three distinct signals for the aromatic protons, consistent with the 1,3,5-substitution pattern, and a singlet for the benzylic protons.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 3-bromobenzoic acid. The workflow is depicted in the diagram below.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 3-bromobenzoic acid.

Step 1: Synthesis of 3-Bromo-5-nitrobenzoic Acid

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.

-

Addition of Starting Material: Slowly add 3-bromobenzoic acid to the cooled sulfuric acid while stirring, ensuring the temperature is maintained between 0-5 °C.

-

Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, keeping the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice. The precipitate, 3-bromo-5-nitrobenzoic acid, is then collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the synthesized 3-bromo-5-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction by TLC.

-

Quenching: Once the reaction is complete, carefully quench the excess borane by the slow addition of a saturated aqueous solution of sodium carbonate.

-

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the presence of the nitroaromatic moiety suggests potential for antimicrobial applications. Nitro-containing compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic properties.[5]

Postulated Mechanism of Antimicrobial Action

The antimicrobial effect of many nitroaromatic compounds is attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitroso and hydroxylamino intermediates, which can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.

Caption: Conceptual pathway for the bioactivation of nitroaromatic compounds.

The bromo-substituent may further enhance the antimicrobial potency of the molecule. Studies on other halogenated and nitrated phenolic and flavonoid derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria.[6] This suggests that this compound and its derivatives are promising candidates for further investigation as novel antimicrobial agents.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure and predictable chemical properties. The synthetic protocol outlined in this guide provides a reliable method for its preparation in a laboratory setting. While its biological activities are yet to be fully explored, the presence of key pharmacophores suggests a promising future for this compound in the development of new therapeutic agents, particularly in the realm of antimicrobial research. Further studies are warranted to elucidate its precise biological mechanisms and to explore the synthesis of novel derivatives with enhanced potency and selectivity.

References

- 1. Antimicrobial activity of methanol extract and fractions from Sarcochlamys pulcherrima | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 2. Antibacterial activity of Ventilago madrasapatana methanol leaves extract against Uropathogens [journals.ipinnovative.com]

- 3. 3-Bromo-5-nitrobenzyl alcohol | 139194-79-9 [chemicalbook.com]

- 4. PubChemLite - this compound (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of (3-bromo-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a comprehensive synthesis protocol for (3-bromo-5-nitrophenyl)methanol (CAS No. 139194-79-9). This compound serves as a valuable building block in medicinal chemistry and organic synthesis.

Core Spectroscopic Data

While experimental spectroscopic data for this compound is not widely available in the public domain, predicted data provides valuable insights for its characterization. The following tables summarize the available predicted spectroscopic information.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Solvent/Frequency |

| 8.24 | Singlet | 1H | Ar-H | CDCl₃ / 300 MHz |

| 8.13 | Singlet | 1H | Ar-H | CDCl₃ / 300 MHz |

| 7.82 | Singlet | 1H | Ar-H | CDCl₃ / 300 MHz |

| 4.78 | Singlet | 2H | -CH₂OH | CDCl₃ / 300 MHz |

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 231.96039 |

| [M+Na]⁺ | 253.94233 |

| [M-H]⁻ | 229.94583 |

| [M+NH₄]⁺ | 248.98693 |

| [M+K]⁺ | 269.91627 |

| [M+H-H₂O]⁺ | 213.95037 |

Experimental Protocols

The following section details the synthetic route to this compound, which proceeds via a two-step process: the synthesis of the precursor 3-bromo-5-nitrobenzaldehyde, followed by its reduction to the target alcohol. A general protocol for the acquisition of NMR data is also provided.

Synthesis of this compound

Step 1: Synthesis of 3-bromo-5-nitrobenzaldehyde [1]

This procedure outlines the bromination of m-nitrobenzaldehyde to yield the aldehyde precursor.

-

Materials:

-

m-Nitrobenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-Bromosuccinimide (NBS)

-

Ice

-

Ethyl Acetate

-

Petroleum Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve m-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.

-

To this solution, add N-bromosuccinimide (1.4 g, 7.9 mmol) in portions.

-

Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction solution into ice water, which will cause a solid to precipitate.

-

Collect the precipitated solid by filtration.

-

Dry the crude product with anhydrous sodium sulfate.

-

Purify the crude product by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to obtain 3-bromo-5-nitrobenzaldehyde as white crystals.

-

Step 2: Reduction of 3-bromo-5-nitrobenzaldehyde to this compound

This procedure describes a general method for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

-

Materials:

-

3-bromo-5-nitrobenzaldehyde

-

Ethanol (C₂H₅OH)

-

Sodium Borohydride (NaBH₄)

-

Deionized Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-5-nitrobenzaldehyde (10.0 mmol) in ethanol (10.0 mL).

-

Add sodium borohydride (0.95 g, 25.0 mmol) to the solution at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Dilute the reaction mixture with deionized water (20.0 mL).

-

Partition the mixture with ethyl acetate (20.0 mL).

-

Separate the aqueous layer and wash it with ethyl acetate (3 x 15.0 mL).

-

Combine all organic layers and wash with brine (20.0 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

-

General Protocol for NMR Data Acquisition[2]

-

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR (e.g., 75 MHz).

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Referencing: Chemical shifts for ¹H and ¹³C NMR are measured relative to the residual solvent peaks but are reported relative to tetramethylsilane (TMS) at 0.00 ppm.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

References

(3-Bromo-5-nitrophenyl)methanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for (3-Bromo-5-nitrophenyl)methanol (CAS No: 139194-79-9). The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use, storage, and disposal. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Unfortunately, comprehensive, experimentally determined data for this compound is limited in publicly available literature. The table below summarizes the available information.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | 3-Bromo-5-nitrobenzyl alcohol | [1][2] |

| CAS Number | 139194-79-9 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO₃ | [1][2][3] |

| Molecular Weight | 232.03 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [2] |

| Density | Data not available | [2] |

| Solubility | Data not available | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | GHS07 | Warning |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | GHS07 | Warning |

Toxicological Information

| Toxicity Data | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this compound.[2] In the absence of specific OELs, it is prudent to handle this compound with a high degree of caution to minimize any potential exposure.

Experimental Protocols

The following protocols are designed to ensure the safe handling and use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Category | Recommended Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, as the substance is harmful and causes skin irritation. |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. | To minimize skin exposure. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Required when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient to control airborne dust. |

Safe Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Engineering Controls:

-

Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Workflow:

Caption: This diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to post-handling cleanup.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Spill Response Workflow:

Caption: This flowchart details the step-by-step procedure for safely managing a spill of this compound.

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools.[1]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. As a halogenated nitroaromatic compound, it should be treated as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide for trained professionals and does not replace a thorough safety assessment and adherence to all institutional and regulatory safety protocols. The information provided is based on currently available data, which may be limited. All users are responsible for ensuring their own safety and the safety of others in the laboratory.

References

(3-Bromo-5-nitrophenyl)methanol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, (3-bromo-5-nitrophenyl)methanol is a commercially available substituted benzyl alcohol derivative that serves as a versatile building block in organic synthesis. Its utility is primarily centered on the introduction of a bromo- and nitro-substituted phenyl moiety into larger, more complex molecules, a common strategy in the development of novel therapeutic agents and other bioactive compounds.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and a summary of its commercial availability.

Physicochemical Properties

This compound is an off-white to light yellow solid. While a definitive experimental melting point is not widely reported in publicly available literature, its precursor, 3-bromo-5-nitrobenzaldehyde, has a melting point of 101-106 °C.[1] Key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 139194-79-9 | [1][2] |

| Molecular Formula | C₇H₆BrNO₃ | [1][2] |

| Molecular Weight | 232.03 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | ChemicalBook |

| Purity | Typically ≥97% or ≥98% | [1][2] |

| Predicted ¹H-NMR (CDCl₃, 300 MHz) | δ 8.24 (s, 1H), 8.13 (s, 1H), 7.82 (s, 1H), 4.78 (s, 2H) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 3-bromo-5-nitrobenzaldehyde. This precursor is synthesized from 3-nitrobenzaldehyde.

Synthesis of 3-Bromo-5-nitrobenzaldehyde

A common method for the synthesis of 3-bromo-5-nitrobenzaldehyde involves the bromination of m-nitrobenzaldehyde.[4]

Experimental Protocol:

-

Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.

-

Add N-bromosuccinimide (1.4 g, 7.9 mmol) portion-wise to the solution.

-

Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly into ice water.

-

Collect the precipitated solid by filtration.

-

Dry the crude product with anhydrous sodium sulfate and purify by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to yield 3-bromo-5-nitrobenzaldehyde as white crystals (1.3 g, 82% yield).[4]

The following diagram illustrates the workflow for the synthesis of the precursor, 3-bromo-5-nitrobenzaldehyde.

Caption: Synthetic workflow for 3-bromo-5-nitrobenzaldehyde.

Reduction to this compound

General Experimental Protocol (adapted):

-

Dissolve 3-bromo-5-nitrobenzaldehyde in ethanol.

-

Slowly add sodium borohydride (NaBH₄) to the solution in portions. The nitro group is generally unreactive towards NaBH₄ under these conditions.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically quenched with water or a dilute acid.

-

The product is then extracted into an organic solvent, dried, and purified, often by column chromatography or recrystallization.

The logical relationship for the synthesis of this compound is depicted in the following diagram.

References

Reactivity of the Bromine in (3-bromo-5-nitrophenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in (3-bromo-5-nitrophenyl)methanol. The presence of both a deactivating, meta-directing nitro group and a weakly activating, ortho,para-directing hydroxymethyl group on the phenyl ring creates a unique electronic environment that dictates the reactivity of the C-Br bond. This document details the susceptibility of this compound to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing available experimental data and general protocols.

Overview of Reactivity

The bromine atom in this compound is amenable to displacement through two principal reaction pathways:

-

Palladium-Catalyzed Cross-Coupling Reactions: The C(sp²)-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry and drug discovery for the construction of complex molecular architectures.

-

Nucleophilic Aromatic Substitution (SNAc): The strong electron-withdrawing nature of the nitro group, positioned meta to the bromine, significantly activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles.

The following sections will delve into the specifics of these transformations, presenting experimental data where available and outlining detailed methodologies for key experiments.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions. While specific data for this exact substrate is limited in the surveyed literature, a palladium-catalyzed cyanation reaction has been reported, providing a concrete example of this reactivity. Furthermore, general protocols for other common cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are highly applicable.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles are precursors to amines, carboxylic acids, and other functional groups.

Table 1: Palladium-Catalyzed Cyanation of this compound

| Reaction | Substrate | Reagents & Conditions | Product | Yield (%) |

| Cyanation | This compound | Pd catalyst, cyanide source | 3-cyano-5-nitrobenzyl alcohol | Not explicitly reported |

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides

This protocol is based on established methods for the cyanation of aryl bromides.

Materials:

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])

-

Ligand (if required, e.g., dppf, Xantphos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., DMF, DMA, Toluene)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, ligand (if used), and the cyanide source.

-

Add the anhydrous solvent and the base.

-

Degas the reaction mixture by bubbling with argon for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. Although no specific examples with this compound were found, the following general protocol is highly applicable.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | 80-110 °C |

| Boron Reagent | Arylboronic acid, Arylboronic ester |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid or ester (1.1-1.5 equivalents)

-

Palladium catalyst (1-5 mol%)

-

Ligand (if required)

-

Base (2-3 equivalents)

-

Solvent system (e.g., Toluene/Water 4:1)

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid/ester, the palladium catalyst, ligand, and base.

-

Add the solvent system.

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Heat the reaction to reflux (typically 80-110 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group meta to the bromine atom in this compound activates the aromatic ring for nucleophilic aromatic substitution. While the meta-positioning of the nitro group provides less stabilization of the Meisenheimer intermediate compared to an ortho or para positioning, SNAr reactions can still be expected to occur, particularly with strong nucleophiles and/or under forcing conditions.

Table 3: General Conditions for Nucleophilic Aromatic Substitution on Activated Aryl Bromides

| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) |

| Amines | Primary/Secondary Amines | K₂CO₃, Et₃N | DMF, DMSO, NMP | 80-150 |

| Alkoxides | Sodium Methoxide | NaH (from ROH) | THF, DMF | 25-100 |

| Thiolates | Sodium Thiophenoxide | NaH (from RSH) | DMF, DMSO | 25-100 |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

-

This compound

-

Primary or secondary amine (1.1-2.0 equivalents)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

To a sealable reaction vessel, add this compound, the amine, and the base.

-

Add the polar aprotic solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Visualizations

Reactivity Pathways of this compound

Caption: Overview of the main reaction pathways for the bromine atom.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Caption: A typical experimental workflow for cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable building block in organic synthesis. The bromine atom exhibits versatile reactivity, readily participating in a range of palladium-catalyzed cross-coupling reactions and, under appropriate conditions, nucleophilic aromatic substitution. The presence of the nitro group is key to activating the C-Br bond for these transformations. While specific, optimized protocols for all reaction types on this particular substrate are not extensively documented in the public domain, the general methodologies provided in this guide serve as a robust starting point for further investigation and application in research and development. The provided experimental frameworks, combined with the understanding of the electronic effects at play, should empower researchers to effectively utilize this compound in the synthesis of novel compounds.

The Nitro Group's Commanding Influence on the Reactivity of (3-bromo-5-nitrophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-bromo-5-nitrophenyl)methanol is a versatile synthetic intermediate whose reactivity is profoundly governed by the electronic and steric interplay of its substituents. The nitro group, in particular, exerts a dominant influence, shaping the molecule's susceptibility to various chemical transformations. This in-depth technical guide elucidates the multifaceted role of the nitro moiety in dictating the reactivity of the aromatic ring and the benzylic alcohol, providing a comprehensive resource for chemists engaged in synthetic and medicinal chemistry. Through an analysis of electronic effects, reaction kinetics, and synthetic protocols, this document offers a detailed understanding of how to strategically leverage the nitro group's presence for targeted molecular design and synthesis.

Introduction

The functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and materials science. The precise control over the reactivity of these core structures is paramount for the efficient construction of complex molecular architectures. In this compound, the benzene ring is adorned with three distinct functionalities: a bromine atom, a nitro group, and a hydroxymethyl group. The interplay of these substituents creates a unique chemical entity with a well-defined reactivity profile. This guide focuses specifically on the pivotal role of the nitro group in modulating the chemical behavior of this compound, offering insights into its electronic effects and its impact on key chemical transformations.

Electronic Effects of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that stems from both inductive and resonance effects. This potent electronic influence is the primary determinant of the reactivity of the aromatic ring in this compound.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a strong inductive pull of electron density from the aromatic ring through the sigma bond framework. This effect results in a general deactivation of the benzene ring, making it less susceptible to electrophilic attack.

-

Resonance Effect (-M): The nitro group can also withdraw electron density through resonance, delocalizing the pi electrons of the benzene ring onto the oxygen atoms of the nitro group. This delocalization is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group at the 5-position deactivates the ortho (positions 4 and 6) and para (position 2) carbons.

The combined -I and -M effects of the nitro group render the aromatic ring of this compound significantly electron-deficient. This deactivation has profound implications for its reactivity in various substitution reactions.

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution

Due to the strong deactivating nature of the nitro group, this compound is highly resistant to electrophilic aromatic substitution (EAS) reactions. The electron-poor nature of the ring makes it a poor nucleophile for attacking incoming electrophiles. Should an EAS reaction be forced under harsh conditions, the substitution would be directed to the meta position relative to the nitro group (and also meta to the bromo and hydroxymethyl groups), which are the least deactivated positions.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2][3] The presence of the nitro group, along with the bromine atom, creates a scenario where the carbon atom attached to the bromine is sufficiently electrophilic to be attacked by a nucleophile. The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance is crucial for this reaction to proceed.[1] The bromine atom, being a good leaving group, is then displaced. The rate of SNAr reactions is highly dependent on the strength of the nucleophile and the reaction conditions.

Reactivity of the Benzylic Alcohol

The electronic effects of the nitro group also extend to the reactivity of the hydroxymethyl (-CH₂OH) group.

Acidity

Oxidation

The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a common transformation. The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, generally decrease the rate of oxidation. This is because the rate-determining step often involves the removal of a hydride ion from the benzylic carbon, a process that is disfavored by the presence of electron-withdrawing substituents that destabilize the developing positive charge on the carbon atom in the transition state.

The effect of substituents on the rate of oxidation of benzyl alcohols can be quantified using a Hammett plot, which correlates the logarithm of the rate constant (log k) with the Hammett substituent constant (σ). A negative slope (ρ value) indicates that electron-donating groups accelerate the reaction, while a positive slope suggests that electron-withdrawing groups are rate-enhancing. For the oxidation of substituted benzyl alcohols, a negative ρ value is typically observed, confirming that electron-withdrawing groups like the nitro group retard the reaction.

| Substituent (para) | Hammett Constant (σp) | Relative Rate of Oxidation (k/kH) |

| -OCH₃ | -0.27 | > 1 |

| -CH₃ | -0.17 | > 1 |

| -H | 0.00 | 1 |

| -Cl | +0.23 | < 1 |

| -NO₂ | +0.78 | < 1 |

Table 1: Hammett constants and relative oxidation rates for para-substituted benzyl alcohols. The data illustrates that electron-withdrawing groups like -NO₂ decrease the reaction rate.[4]

Esterification and Etherification

The benzylic alcohol of this compound can undergo standard esterification and etherification reactions. The electron-withdrawing nature of the nitro and bromo groups can slightly decrease the nucleophilicity of the alcohol oxygen, potentially slowing down these reactions compared to unsubstituted benzyl alcohol. However, these reactions are generally feasible under standard conditions.

Experimental Protocols

The following are representative protocols for key transformations involving this compound and its precursors. These are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Synthesis of this compound from 3-bromo-5-nitrobenzoic acid

This protocol describes the reduction of the carboxylic acid to the corresponding benzyl alcohol.

Materials:

-

3-bromo-5-nitrobenzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the 1 M solution of borane-tetrahydrofuran complex (1.5 - 2.0 eq) dropwise to the suspension with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Fischer Esterification of this compound

This protocol describes the formation of a methyl ester as an example.

Materials:

-

This compound

-

Methanol (reagent and solvent)

-

Concentrated sulfuric acid (catalyst)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography on silica gel if necessary.[5][6][7]

Conclusion

The nitro group in this compound is not a mere spectator but an active director of the molecule's chemical fate. Its powerful electron-withdrawing properties deactivate the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, offering a synthetic handle for further functionalization. At the benzylic position, the nitro group influences the acidity of the alcohol and retards the rate of oxidation. A thorough understanding of these electronic effects is crucial for researchers in drug development and organic synthesis, enabling the strategic design of reaction pathways and the efficient synthesis of novel compounds derived from this versatile intermediate. The provided data and protocols serve as a foundational guide for the practical application of this knowledge in a laboratory setting.

References

- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to the Solubility of (3-bromo-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (3-bromo-5-nitrophenyl)methanol in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide furnishes qualitative solubility information and leverages quantitative data from structurally analogous compounds, namely 3-nitrobenzoic acid and 3-nitrobenzyl alcohol, to provide a robust framework for experimental design. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers in generating precise data for their specific applications.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound Name | Solvent | Solubility Description |

| This compound | Water | Sparingly soluble (predicted) |

| Organic Solvents | More soluble (predicted) | |

| 1-bromo-2-nitrobenzene | Water | Sparingly soluble |

| Acetone, Benzene, Toluene, Chloroform | Soluble | |

| 3-nitrobenzyl alcohol | Water | Slightly soluble[1] |

Quantitative Solubility of Structural Analogs

To provide a quantitative frame of reference, this section presents solubility data for 3-nitrobenzoic acid and 3-nitrobenzyl alcohol. These compounds share key structural features with this compound—a nitro-substituted benzene ring—and their solubility behavior offers valuable insights.

3-Nitrobenzoic Acid

3-Nitrobenzoic acid serves as a useful analog due to the presence of the electron-withdrawing nitro and carboxyl groups. Its solubility has been experimentally determined in a range of solvents and temperatures.

Table 2: Quantitative Solubility of 3-Nitrobenzoic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Water | 15 | 0.24[2] |

| 20 | 0.3[2] | |

| 25 | 0.3545[2] | |

| 35 | 0.477[2] | |

| 50 | 0.76[2] | |

| 70 | 2.66[2] | |

| Methanol | 10 | 59.18[2] |

| 21.5 | 133.1[2] | |

| Ethanol | 0 | 50.6[2] |

| 19 | 73.2[2] | |

| 21.5 | 89.8[2] | |

| 1-Propanol | 0 | 31.8[2] |

| 19 | 45[2] | |

| 21.5 | 48[2] | |

| Acetone | 20 | 68.8[2] |

| Benzene | 20 | 1.18[2] |

| Chloroform | 15 | 3.44[2] |

| 25 | 4.69[2] | |

| Diethyl Ether | 0 | 17[2] |

| 20 | 31[2] | |

| Carbon Disulfide | - | Very slightly soluble[3] |

| Petroleum Ether | - | Very slightly soluble[2][3] |

3-Nitrobenzyl Alcohol

3-Nitrobenzyl alcohol is a closer structural analog to this compound, differing by the absence of the bromine substituent.

Table 3: Physical and Solubility Properties of 3-Nitrobenzyl Alcohol

| Property | Value |

| Melting Point | 30-32 °C[4][5] |

| Boiling Point | 175-180 °C at 3 mmHg[4][5] |

| Water Solubility | Slightly soluble[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] The following protocol provides a detailed methodology for its implementation.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[8] The agitation speed should be sufficient to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Logical Relationship for Solvent Selection

The selection of an appropriate solvent is guided by the principle of "like dissolves like." The following diagram illustrates the logical relationship between the structural features of this compound, solvent polarity, and expected solubility.

Caption: Logical guide for solvent selection based on molecular polarity.

References

- 1. 3-Nitrobenzyl alcohol(619-25-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 3-nitrobenzoic acid [chemister.ru]

- 3. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitrobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

Potential Applications of (3-bromo-5-nitrophenyl)methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

(3-bromo-5-nitrophenyl)methanol is a substituted aromatic alcohol that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromine atom, a nitro group, and a hydroxymethyl group on a phenyl ring, offers multiple reaction sites for the synthesis of a diverse range of derivatives. The presence of the bromo and nitro substituents significantly influences the electronic properties of the benzene ring, making it a key precursor for the development of novel compounds with potential pharmacological activities. This technical guide explores the synthesis of various this compound derivatives and delves into their potential applications in drug discovery, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development.

Synthetic Pathways for this compound Derivatives

The chemical reactivity of this compound allows for the synthesis of a variety of derivatives, primarily through reactions involving the hydroxyl group. Key classes of derivatives include ethers and esters, as well as more complex heterocyclic structures.

1. Synthesis of Ether and Ester Derivatives:

The hydroxyl group of this compound can be readily converted into an ether or an ester linkage. The Williamson ether synthesis is a common method for preparing ether derivatives, involving the reaction of the corresponding alkoxide with an alkyl halide. Esterification can be achieved through reaction with an acyl chloride or a carboxylic acid under appropriate catalytic conditions.

Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound derivatives.

2. Synthesis of Heterocyclic Derivatives:

The functional groups on the this compound core can be utilized to construct various heterocyclic systems, which are prevalent in many biologically active molecules. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles.

Potential Applications and Biological Activities

While direct biological data for a wide range of this compound derivatives is limited in publicly available literature, the known bioactivities of structurally related brominated and nitrated aromatic compounds provide a strong basis for predicting their potential applications.

Anticancer Activity

Derivatives of bromophenols and nitrophenyl-containing heterocycles have demonstrated significant potential as anticancer agents. The proposed mechanism for some of these compounds involves the induction of apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS).

Quantitative Data on Anticancer Activity of Related Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bromophenol Hybrids | A549 (Lung) | 5.37 - 22.56 | --INVALID-LINK-- |

| Bel7402 (Liver) | 16.34 - 20.98 | --INVALID-LINK-- | |

| HCT116 (Colon) | 15.43 - 19.87 | --INVALID-LINK-- | |

| Nitrophenyl-containing Tetrahydroisoquinolines | PACA2 (Pancreatic) | 25.9 - 73.4 | [1] |

| A549 (Lung) | 34.9 - 57.6 | [1] | |

| Chrysin Ether Derivatives | HCT116 (Colon) | 1.56 - 33.5 | [2] |

| HepG2 (Liver) | 4.0 - 14.8 | [2] |

ROS-Mediated Apoptotic Signaling Pathway

References

Methodological & Application

Application Notes and Protocols: Synthesis of (3-bromo-5-nitrophenyl)methanol

Abstract

This document provides a detailed protocol for the synthesis of (3-bromo-5-nitrophenyl)methanol from 3-bromo-5-nitrobenzoic acid. The primary method described is the selective reduction of the carboxylic acid functionality in the presence of a nitro group and a halogen using a borane tetrahydrofuran complex. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and fine chemicals.[1] Its structure, featuring bromo, nitro, and hydroxymethyl groups on a phenyl ring, allows for diverse subsequent chemical modifications. The selective reduction of the carboxylic acid group of 3-bromo-5-nitrobenzoic acid to the corresponding alcohol, without affecting the sensitive nitro and bromo functionalities, is a critical transformation. This protocol details a robust and selective method for this synthesis.

Reaction Scheme

The overall reaction involves the reduction of 3-bromo-5-nitrobenzoic acid to this compound.

Caption: Reaction scheme for the synthesis of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material | 3-bromo-5-nitrobenzoic acid | 6307-83-1 | C₇H₄BrNO₄ | 246.01[2] |

| Product | This compound | 139194-79-9 | C₇H₆BrNO₃ | 232.03[1] |

Experimental Protocol

This protocol is adapted from a similar synthesis of a related compound and is expected to yield the desired product with high selectivity.[3]

4.1 Materials and Reagents

| Reagent | Grade | Supplier |

| 3-bromo-5-nitrobenzoic acid | ≥98% | Commercially Available |

| Borane tetrahydrofuran complex (1 M in THF) | Synthesis Grade | Commercially Available |

| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |

| Methanol | ACS Grade | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |

4.2 Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Silica gel for column chromatography

4.3 Detailed Procedure

-

Reaction Setup: In a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add 3-bromo-5-nitrobenzoic acid (e.g., 10.0 g, 40.6 mmol) and anhydrous tetrahydrofuran (e.g., 150 mL).

-

Cooling: Place the flask in an ice bath and stir the mixture to dissolve the starting material. Maintain the temperature at approximately 10°C.

-

Addition of Reducing Agent: Slowly add a 1 M solution of borane tetrahydrofuran complex (e.g., 100 mL, 100 mmol) dropwise to the stirred solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature.

-

Reaction: After the complete addition of the borane solution, allow the reaction mixture to warm to room temperature (approximately 20-30°C) and continue stirring for 12 hours.

-

Quenching: After 12 hours, carefully quench the reaction by the slow addition of methanol (e.g., 50 mL). This will decompose the excess borane.

-

Work-up:

-

Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the solvents.

-

To the residue, add water (e.g., 150 mL).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

4.4 Expected Yield

Based on a similar procedure, the expected yield of the purified product is in the range of 80-90%.[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Discussion of Alternative Methods

While borane complexes are highly effective for the selective reduction of carboxylic acids in the presence of nitro groups, other reagents could potentially be employed.[4][5]

-

Lithium Aluminium Hydride (LiAlH₄): A powerful reducing agent that can reduce carboxylic acids.[6] However, it is generally not selective and may also reduce the nitro group.[4]

-

Sodium Borohydride (NaBH₄): This reagent is typically not strong enough to reduce carboxylic acids directly but can reduce them after conversion to a more reactive species like an ester or an acid chloride.[4][5] This would add extra steps to the synthesis.

The choice of borane tetrahydrofuran complex represents a good balance of reactivity and selectivity for this specific transformation.

Safety Precautions

-

Borane tetrahydrofuran complex is a flammable and corrosive reagent. Handle it in a well-ventilated fume hood.

-

Anhydrous solvents are required; ensure all glassware is thoroughly dried before use.

-

The quenching of excess borane with methanol is an exothermic reaction and should be performed with care.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from 3-bromo-5-nitrobenzoic acid with good yield and selectivity. This procedure is suitable for laboratory-scale synthesis and can be a valuable tool for researchers in organic and medicinal chemistry.

References

- 1. 3-Bromo-5-nitrobenzyl alcohol | 139194-79-9 [chemicalbook.com]

- 2. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. acs.org [acs.org]

- 6. m.youtube.com [m.youtube.com]

Application Notes: Oxidation of (3-bromo-5-nitrophenyl)methanol to 3-bromo-5-nitrobenzaldehyde

Abstract

This document provides detailed protocols for the chemical oxidation of (3-bromo-5-nitrophenyl)methanol to its corresponding aldehyde, 3-bromo-5-nitrobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. Multiple established oxidation methods are presented, including a high-yield catalytic method, as well as protocols using Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), and a Swern Oxidation. This guide is intended for researchers, chemists, and professionals in drug development seeking reliable and comparative methodologies for this specific synthesis.

Introduction

The selective oxidation of primary benzylic alcohols to aldehydes is a cornerstone transformation in organic synthesis. The target molecule, 3-bromo-5-nitrobenzaldehyde, is a valuable building block characterized by its electron-deficient aromatic ring, substituted with both a halogen and a nitro group. The presence of these electron-withdrawing groups can influence the reactivity of the benzylic alcohol, necessitating carefully selected oxidation conditions to achieve high yields and purity while avoiding over-oxidation to the carboxylic acid. This note compares several common and effective oxidation strategies, providing quantitative data and step-by-step protocols to aid in method selection and implementation.

Comparative Data of Oxidation Methods

The following table summarizes various methods for the oxidation of this compound. The data includes a specific high-yield catalytic method for the target substrate and data from analogous reactions on structurally similar nitro-substituted benzyl alcohols for common laboratory reagents.

| Oxidation Method | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Notes |

| Catalytic Aerobic Oxidation | 2Au/1CuO-ZnO, O₂, Cs₂CO₃ | Water | Reflux | 2 h | 88% | Green chemistry approach using a heterogeneous catalyst and oxygen as the terminal oxidant.[1] |

| Manganese Dioxide (MnO₂) Oxidation | MnO₂ | 1,2-Dichloroethane | Reflux | ~12 h | 64-68% | Based on the oxidation of the 3-bromo-2-nitro isomer; requires a large excess of activated MnO₂.[2] |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Dichloromethane | Room Temp. | 1-3 h | ~90% | Mild, selective, and reliable method with a simple workup. Yield is estimated based on p-nitrobenzyl alcohol oxidation.[1] |

| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | Dichloromethane | -78 °C to RT | 1-2 h | ~85% | Metal-free, high-yield method, but requires cryogenic temperatures and produces malodorous dimethyl sulfide. Yield based on benzyl alcohol.[3] |

| Pyridinium Chlorochromate (PCC) | PCC | Dichloromethane | Room Temp. | 2-4 h | 45-70% | A classic and effective method, but involves a toxic chromium(VI) reagent. The electron-withdrawing nitro group may lead to lower yields.[4] |

Experimental Workflows and Diagrams

A general workflow for the oxidation process is outlined below. This involves the reaction setup, monitoring, workup, and final purification of the product.